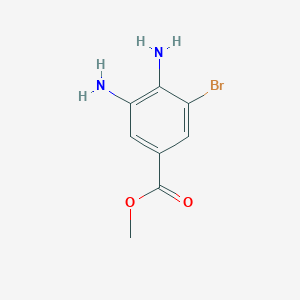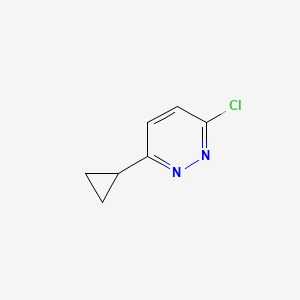
Methyl 3,4-diamino-5-bromobenzoate
Descripción general
Descripción
“Methyl 3,4-diamino-5-bromobenzoate” is an organic compound with the empirical formula C8H9BrN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “Methyl 3,4-diamino-5-bromobenzoate” involves heating a suspension of methyl 4-amino-3-bromo-5-nitrobenzoate and tin (II) chloride in methanol at 60°C for 4 hours . The reaction mass is then cooled to ambient temperature and basified using saturated aqueous sodium bicarbonate until pH is 11 .Molecular Structure Analysis
The molecular weight of “Methyl 3,4-diamino-5-bromobenzoate” is 245.07 . Its monoisotopic mass is 243.984726 Da . The ChemSpider ID for this compound is 24597718 .Aplicaciones Científicas De Investigación
Pharmacological Activity and Drug Interaction
Methyl 3,4-dihydroxybenzoate (MDHB) has been studied for its potential in preventing neurodegenerative diseases. Research highlighted its metabolism, excretion, and interaction with cytochrome P450, indicating low excretion of the parent drug and a multitude of metabolites. The study suggests that MDHB has a low probability of drug-drug interactions mediated by cytochrome P450, which is significant for pharmacological safety (Wang et al., 2019).
Neuroprotective Effects
MDHB has also been explored for its neuroprotective properties. One study demonstrated that MDHB can protect the retina in a mouse model of acute ocular hypertension through multiple pathways. It indicated that MDHB's protective effects might involve the inhibition of oxidative stress, activation of the BDNF/AKT signaling pathway, and inhibition of inflammatory pathways (Bao et al., 2019). Another study emphasized that MDHB promotes the survival of rat cortical neurons and neurite outgrowth through the adenosine A2a receptor/PI3K/Akt signaling pathway, suggesting its potential in treating neurodegenerative diseases (Zhang et al., 2015).
Herbicidal Activity
Apart from its pharmaceutical potential, a derivative of Methyl 3,4-diamino-5-bromobenzoate, specifically 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, has been evaluated for its herbicidal activity. It demonstrated potent herbicidal activity against annual weeds and showed promise as a rice herbicide under greenhouse and paddy field conditions (Hwang et al., 2005).
Safety And Hazards
“Methyl 3,4-diamino-5-bromobenzoate” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
methyl 3,4-diamino-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUXWCBISHILFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-diamino-5-bromobenzoate | |
CAS RN |
1245643-11-1 | |
| Record name | methyl 3,4-diamino-5-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)








